3,6-Dimethyl-3H-purine
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Overview
Description
3,6-Dimethyl-3H-purine is a heterocyclic aromatic organic compound belonging to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-3H-purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the conversion of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to a diazonium salt, followed by reaction with phenol or other aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-3H-purine undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various functionalized purine derivatives.
Scientific Research Applications
3,6-Dimethyl-3H-purine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,3-Dimethyl-3H-purine-2,6-dione: Known for its role in medicinal chemistry.
6,8-Dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H,8H)-dione: Exhibits anticancer and antimicrobial activities.
Uniqueness: 3,6-Dimethyl-3H-purine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
14675-47-9 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3,6-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-6)11(2)4-10-5/h3-4H,1-2H3 |
InChI Key |
HZLAMGDUPZNXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N2)N(C=N1)C |
Origin of Product |
United States |
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